molecular formula C13H9NO5 B458961 2-Hydroxyphenyl 4-nitrobenzoate

2-Hydroxyphenyl 4-nitrobenzoate

Cat. No.: B458961
M. Wt: 259.21g/mol
InChI Key: HPLIZEAPBBGBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenyl 4-nitrobenzoate is an aromatic ester derivative characterized by a 4-nitrobenzoate moiety linked to a 2-hydroxyphenyl group. The presence of both nitro and hydroxyl substituents confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The nitro group is a strong electron-withdrawing group, while the hydroxyl group can participate in hydrogen bonding, affecting crystallinity and intermolecular interactions .

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21g/mol

IUPAC Name

(2-hydroxyphenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H9NO5/c15-11-3-1-2-4-12(11)19-13(16)9-5-7-10(8-6-9)14(17)18/h1-8,15H

InChI Key

HPLIZEAPBBGBKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Substituent logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound 237.23 2-hydroxyphenyl ~3.8* 7 54.0 (estimated)
4-Chlorophenyl 4-nitrobenzoate 277.66 4-chlorophenyl 3.81 7 54.0
Ethyl 4-nitrobenzoate 195.16 Ethyl ester ~2.5 5 46.3
Triphenyltin(IV) 4-nitrobenzoate N/A Organotin complex N/A 5 N/A

*Estimated based on analogous compounds (e.g., 4-chlorophenyl derivative ).

Key Observations:

  • Polarity and Solubility: The hydroxyl group in this compound enhances hydrogen bonding capacity compared to ethyl or chlorophenyl derivatives, likely reducing logP and increasing aqueous solubility .
  • Crystal Packing: The 2-hydroxyphenyl group induces a Cγ-exo ring pucker in proline derivatives, as seen in (2S,4R)-4-hydroxyproline(4-nitrobenzoate), suggesting strong stereoelectronic effects that influence solid-state organization .

Metabolic Pathways and Biodegradation

Nitrobenzoate derivatives are metabolized via reductive pathways in microorganisms:

  • 4-Nitrobenzoate Reductase Pathways: Pseudomonas fluorescens reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate, which is further converted to 3,4-dihydroxybenzoate .
  • Role of Substituents: The 2-hydroxyphenyl group may sterically hinder enzymatic reduction compared to simpler derivatives like ethyl 4-nitrobenzoate. Burkholderia cepacia and Ralstonia paucula metabolize 4-nitrobenzoate without forming 4-aminobenzoate, suggesting pathway diversity influenced by substituents .

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